4-(3,4-Dichlorophenyl)semicarbazide hydrochloride
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Overview
Description
N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride is a chemical compound with the molecular formula C7H8Cl3N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl and hydrazinecarboxamide groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride typically involves the reaction of 3,4-dichloroaniline with hydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .
Industrial Production Methods
Industrial production of N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride include:
- N-(3,4-Dichlorophenyl)-2-(3-nitrobenzoyl)hydrazinecarboxamide
- N-(3,4-Dichlorophenyl)-2-(3-methylbenzoyl)hydrazinecarboxamide
- N-(3,4-Dichlorophenyl)-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide .
Uniqueness
N-(3,4-Dichlorophenyl)hydrazinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichlorophenyl and hydrazinecarboxamide groups contribute to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H8Cl3N3O |
---|---|
Molecular Weight |
256.5 g/mol |
IUPAC Name |
1-amino-3-(3,4-dichlorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N3O.ClH/c8-5-2-1-4(3-6(5)9)11-7(13)12-10;/h1-3H,10H2,(H2,11,12,13);1H |
InChI Key |
WBUIWNCRDCUIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NN)Cl)Cl.Cl |
Origin of Product |
United States |
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